![molecular formula C8H6BrFO3 B2531994 3-Bromo-5-fluoro-4-methoxybenzoic acid CAS No. 445019-47-6](/img/structure/B2531994.png)
3-Bromo-5-fluoro-4-methoxybenzoic acid
Overview
Description
3-Bromo-5-fluoro-4-methoxybenzoic acid is a chemical compound with the CAS Number: 445019-47-6 . It has a molecular weight of 249.04 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-fluoro-4-methoxybenzoic acid . The InChI code for this compound is 1S/C8H6BrFO3/c1-13-7-5 (9)2-4 (8 (11)12)3-6 (7)10/h2-3H,1H3, (H,11,12) .Chemical Reactions Analysis
As mentioned earlier, similar compounds like 3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .Physical And Chemical Properties Analysis
This compound has a melting point of 158-160 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
- GPIIb/IIIa Antagonists : 3-Bromo-5-fluoro-4-methoxybenzoic acid has been used as an analog of potent, nonpeptide GPIIb/IIIa antagonists . These antagonists play a crucial role in preventing platelet aggregation and are relevant in cardiovascular disease management.
- Alzheimer’s Disease Research : The compound can undergo Fischer esterification to yield esters containing a ligustrazine moiety. Ligustrazine derivatives have shown potential for Alzheimer’s disease treatment .
- Biphenyl Amides : Researchers have employed 3-Bromo-5-fluoro-4-methoxybenzoic acid in the synthesis of biphenyl amides . These amides find applications in materials science, pharmaceuticals, and organic electronics.
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on similar compounds. For example, a study on 3,5-Dialkoxypyridine analogues of bedaquiline found them to be potent antituberculosis agents . Another study synthesized, characterized, and conducted a pharmacological screening of new 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety . These studies suggest potential applications for compounds similar to 3-Bromo-5-fluoro-4-methoxybenzoic acid in medicinal chemistry and biochemistry research .
properties
IUPAC Name |
3-bromo-5-fluoro-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPLBXMGUGUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-methoxybenzoic acid | |
CAS RN |
445019-47-6 | |
Record name | 3-bromo-5-fluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.